molecular formula C14H27N3O3 B13162456 Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate

Cat. No.: B13162456
M. Wt: 285.38 g/mol
InChI Key: WMZXEOMZKDINRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an aminopentanoyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-chloropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with tert-butyl chloroformate to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminopentanoyl moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 4-(2-aminopentanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-5-6-11(15)12(18)16-7-9-17(10-8-16)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3

InChI Key

WMZXEOMZKDINRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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